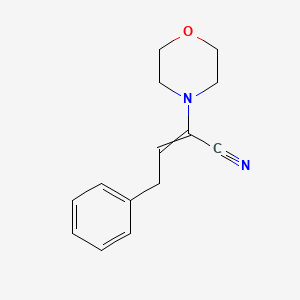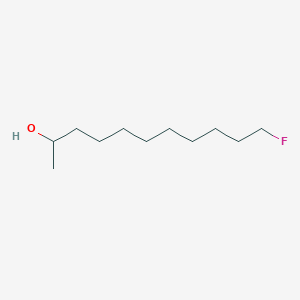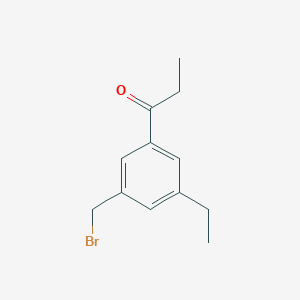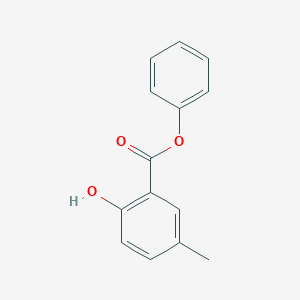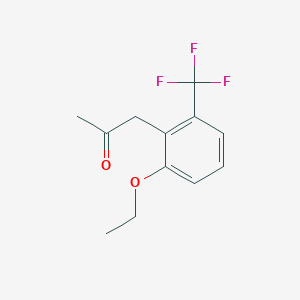
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-6-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions may vary, but common methods include:
Aldol Condensation: This involves the reaction of the benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Friedel-Crafts Acylation: This method uses an acid chloride and a Lewis acid catalyst like aluminum chloride to introduce the acyl group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.
化学反应分析
Types of Reactions
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of an ethoxy group.
1-(3-(Trifluoromethyl)phenyl)-2-propanone: Similar structure but with the trifluoromethyl group in a different position on the aromatic ring.
Uniqueness
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties influence its reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
1-[2-ethoxy-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-17-11-6-4-5-10(12(13,14)15)9(11)7-8(2)16/h4-6H,3,7H2,1-2H3 |
InChI 键 |
BBVYIKVCYZEOQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1CC(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


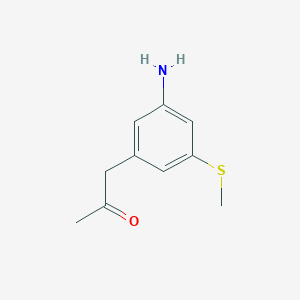
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
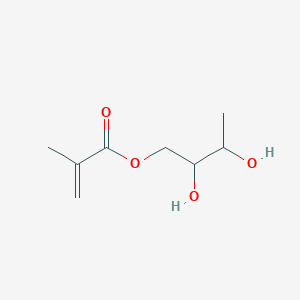
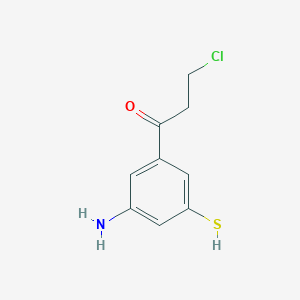
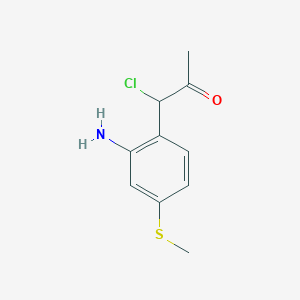
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
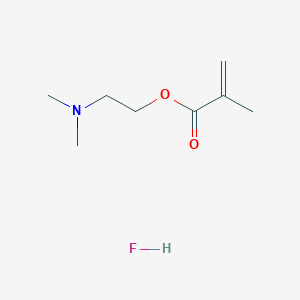
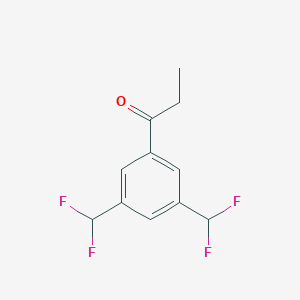
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
